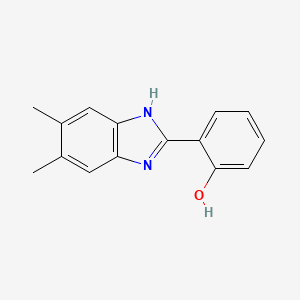

2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol

Beschreibung

Contextualizing Aromatic Heterocyclic Ligands in Contemporary Chemical Sciences

Aromatic heterocyclic ligands are a cornerstone of modern chemical sciences, particularly in the domain of coordination chemistry. numberanalytics.comnumberanalytics.com These organic molecules, which feature a ring structure containing at least one atom other than carbon, are crucial in the formation of metal complexes. numberanalytics.comnumberanalytics.com The integration of a metal ion with a heterocyclic ligand can dramatically alter the electronic, optical, and magnetic properties of the resulting complex. numberanalytics.com This makes them indispensable for a wide array of applications, including catalysis, materials science, and the development of chemical sensors. numberanalytics.commdpi.com

The versatility of these ligands stems from their ability to donate electron pairs to a central metal atom, forming coordinate covalent bonds. numberanalytics.com Researchers can fine-tune the properties of the resulting coordination compounds by modifying the ligand's aromatic scaffold, for instance, by introducing various substituent groups. rsc.org This adaptability has made coordination compounds with heteroaromatic ligands a fertile ground for research, leading to advancements in light-emitting devices and solar energy conversion. mdpi.com The stability and reactivity of these ligands can be influenced by several factors, including the type of metal ion and the geometry of the complex. numberanalytics.comacs.org

The Significance of Benzimidazole-Phenol Scaffolds in Molecular Design

Within the vast family of heterocyclic compounds, the benzimidazole-phenol scaffold holds a privileged position, especially in medicinal chemistry and drug design. nih.govresearchgate.netresearchgate.net Benzimidazole (B57391), a bicyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a structural isostere of natural nucleotides, which allows it to readily interact with biological macromolecules. researchgate.netresearchgate.net This characteristic has established the benzimidazole nucleus as a key pharmacophore—a molecular framework responsible for a drug's pharmacological activity. nih.gov

The combination of a benzimidazole core with a phenol (B47542) group creates a hybrid scaffold with unique properties. The 2-(2′-hydroxyphenyl)benzimidazole (HPBI) framework, for example, is a well-known N,O-donor ligand that can exhibit excited-state intramolecular proton transfer (ESIPT), a property valuable for developing photoluminescent materials. nih.govresearchgate.net The inherent physicochemical attributes of the benzimidazole scaffold, such as its capacity for hydrogen bonding and π-π stacking interactions, enable its derivatives to bind effectively with various biological targets. researchgate.net Consequently, this structural motif is found in numerous approved drugs and serves as a foundational structure for designing new therapeutic agents against a range of diseases. nih.govnih.gov

Research Trajectories of 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol: An Academic Overview

The specific compound this compound (C₁₅H₁₄N₂O) builds upon the foundational benzimidazole-phenol framework. sigmaaldrich.com Its structure features a phenol group attached to a benzimidazole ring, which is further substituted with two methyl groups at the 5 and 6 positions of the benzene ring. These methyl groups originate from the use of 4,5-dimethyl-1,2-phenylenediamine as a precursor in its synthesis. nih.govresearchgate.net The presence of the 5,6-dimethylbenzimidazole (B1208971) moiety is biologically significant, as this unit is a key component of Vitamin B12, where it acts as a ligand for the central cobalt atom. nih.govwikipedia.org

The synthesis of this compound and related compounds typically involves the condensation reaction of a substituted o-phenylenediamine (B120857) (in this case, 4,5-dimethyl-1,2-phenylenediamine) with a salicylaldehyde (B1680747) derivative. researchgate.netnih.govsemanticscholar.org This straightforward method allows for the creation of a diverse library of benzimidazole derivatives. semanticscholar.org

Research into compounds with this scaffold often focuses on their coordination chemistry and photophysical properties. nih.govrsc.org Like other 2-(2'-hydroxyphenyl)benzimidazole derivatives, this compound is expected to act as an effective ligand, binding metal ions through its nitrogen and oxygen atoms. nih.govnih.gov Furthermore, the molecular structure is conducive to excited-state intramolecular proton transfer (ESIPT), making it a candidate for studies in fluorescence and materials science. researchgate.net The investigation of its metal complexes and photophysical behavior remains a key direction, driven by potential applications in chemical sensing and the development of novel functional materials. mdpi.comresearchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

This table summarizes key identifiers and properties for the title compound and its core structural components.

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the most logical disconnection occurs at the two C-N bonds within the imidazole portion of the benzimidazole ring. This approach is the cornerstone of most benzimidazole synthesis strategies.

This bond cleavage reveals two primary synthons: a substituted ortho-phenylenediamine and a functionalized C1 electrophile. Specifically, this retrosynthesis leads to 5,6-Dimethyl-1,2-diaminobenzene (also known as 4,5-dimethyl-1,2-phenylenediamine) and a derivative of 2-hydroxybenzoic acid , such as 2-hydroxybenzaldehyde (salicylaldehyde). The forward reaction, therefore, involves the condensation of these two precursors to form the target heterocyclic structure. This strategy is highly convergent and allows for modularity, where variations in either precursor can lead to a diverse library of related benzimidazole derivatives.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key building blocks.

Synthesis of 5,6-Dimethyl-1,2-diaminobenzene Derivatives

The diamine precursor, 5,6-Dimethyl-1,2-diaminobenzene, is a critical component. While commercially available, its synthesis is often necessary and typically begins with a more common starting material like o-xylene or a related dimethylaniline. A common synthetic route involves the nitration of a suitable dimethylbenzene derivative followed by the reduction of the resulting dinitro compound.

For instance, 4,5-dimethyl-1,2-phenylenediamine can be prepared by the methylation of p-toluidine. The process generally involves the reaction of methylmagnesium bromide with toluidine in the presence of a catalyst. The final product is often a powder with a melting point between 127-129 °C.

| Starting Material | Key Transformation | Reagents | Product |

| p-Toluidine | Methylation | MeMgBr, Catalyst | 5,6-Dimethyl-1,2-diaminobenzene |

| Dimethylbenzene derivative | Nitration, then Reduction | HNO₃/H₂SO₄, then H₂/Pd or Sn/HCl | 5,6-Dimethyl-1,2-diaminobenzene |

This table outlines general synthetic pathways to the diamine precursor.

Preparation of 2-Hydroxybenzaldehydes or Related Phenolic Precursors

The second key precursor is 2-hydroxybenzaldehyde (salicylaldehyde). This compound is widely used in organic synthesis and can be prepared through several established methods involving the formylation of phenol.

One of the most classic methods is the Reimer-Tiemann reaction . This reaction involves treating phenol with chloroform in a basic solution, such as aqueous sodium hydroxide. researchgate.netresearchgate.net The conventional procedure involves refluxing the mixture at 60–70 °C, followed by steam distillation to remove unreacted chloroform and then acidification to yield 2-hydroxybenzaldehyde. researchgate.net However, this method often suffers from moderate yields (around 35%) and requires multiple distillations. researchgate.netresearchgate.net

Improved procedures have been developed to enhance yield and simplify the workup. One such method uses aqueous ethyl alcohol as a solvent, which avoids the need for steam or vacuum distillation and can increase the yield of the desired ortho-isomer to 45%. researchgate.netresearchgate.net

Another approach to synthesizing hydroxybenzaldehydes is the reaction of a phenol with paraformaldehyde in the presence of a catalyst like anhydrous stannous chloride (SnCl₂) and a base such as 4-picoline in a solvent like toluene. google.com This method has been shown to produce various substituted 2-hydroxybenzaldehydes in good to excellent yields. google.com

| Method | Phenolic Substrate | Key Reagents | Typical Yield | Reference |

| Reimer-Tiemann (Conventional) | Phenol | CHCl₃, NaOH (aq) | ~35% | researchgate.netresearchgate.net |

| Reimer-Tiemann (Improved) | Phenol | CHCl₃, NaOH, aq. EtOH | 45% | researchgate.netresearchgate.net |

| Paraformaldehyde Formylation | Phenol | Paraformaldehyde, SnCl₂, 4-picoline | 68% | google.com |

| Paraformaldehyde Formylation | o-Cresol | Paraformaldehyde, SnCl₂, 4-picoline | 85% | google.com |

This table summarizes common methods for the synthesis of 2-hydroxybenzaldehyde.

Condensation Reactions for Benzimidazole Ring Formation

The final and crucial step in the synthesis is the condensation of the diamine and aldehyde precursors to construct the benzimidazole ring. This transformation can be achieved through several strategies.

Cyclocondensation Approaches

The most direct and widely used method for forming 2-substituted benzimidazoles is the cyclocondensation of an o-phenylenediamine with an aldehyde. nih.gov This reaction involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzimidazole ring. mdpi.com

A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently and under mild conditions. These include:

Acid Catalysts: Both Brønsted and Lewis acids are effective. Catalysts such as p-toluenesulfonic acid (ρ-TSOH), erbium(III) triflate (Er(OTf)₃), and silica-supported periodic acid (H₅IO₆-SiO₂) have been successfully employed. nih.govnih.gov

Metal Oxide Nanoparticles: Environmentally friendly catalysts like zinc oxide (ZnO) nanoparticles have been shown to be highly effective, often facilitating rapid reactions at room temperature with the advantage of being recyclable. semanticscholar.org

Oxidative Conditions: The reaction can be performed using an oxidant to facilitate the final aromatization step. Systems like manganese(III) acetate (B1210297) or simply bubbling air through the reaction mixture can be effective. researchgate.net Supported gold nanoparticles (Au/TiO₂) have also been reported to catalyze the reaction under ambient conditions. mdpi.com

The choice of solvent can range from ethanol (B145695) and methanol (B129727) to greener options like water, or the reaction can be performed under solvent-free conditions, particularly with microwave irradiation. nih.gov

| Catalyst System | Aldehyde | Solvent | Conditions | Yield | Reference |

| Er(OTf)₃ (1 mol%) | Benzaldehyde | Solvent-free | Microwave, 60°C, 5-10 min | >96% | nih.gov |

| H₅IO₆-SiO₂ (20 mol%) | m-Nitrobenzaldehyde | Acetonitrile | Room Temp, 15 min | 95% | nih.gov |

| ZnO Nanoparticles | Various Aryl Aldehydes | Solvent-free or EtOH | Room Temp, 4-15 min | 92-99% | semanticscholar.org |

| Au/TiO₂ | Benzaldehyde | CHCl₃:MeOH | Room Temp, 2h | 99% | mdpi.com |

| Manganese(III) acetate | Salicylaldehyde | Methanol | Room Temp | Good | researchgate.net |

This table presents a selection of catalytic systems used for the cyclocondensation of o-phenylenediamines and aldehydes.

Alternative Heterocyclic Ring Closure Strategies

While the condensation with aldehydes is prevalent, alternative strategies for forming the benzimidazole ring exist, primarily by varying the electrophilic partner.

The Phillips-Ladenburg synthesis is a classical method that involves the condensation of an o-phenylenediamine with a carboxylic acid. wikipedia.orgcolab.wsresearchgate.net This reaction typically requires more forcing conditions than the aldehyde-based route, such as heating in the presence of a mineral acid like HCl or using polyphosphoric acid (PPA). wikipedia.orgcolab.ws For the synthesis of this compound, this would involve reacting 5,6-Dimethyl-1,2-diaminobenzene with 2-hydroxybenzoic acid. While robust, the high temperatures can sometimes be incompatible with sensitive functional groups.

Another alternative involves palladium-catalyzed carbonylation, coupling, and cyclization of haloaromatics with o-phenylenediamines under a carbon monoxide atmosphere. acs.org This method provides a different entry point to the benzimidazole core, especially when the corresponding benzoic acid or aldehyde derivatives are not readily accessible. acs.org

An in-depth examination of the synthetic methodologies for this compound reveals a focus on established condensation reactions, refined purification strategies, and the increasing adoption of environmentally conscious chemical practices. This article delves into the specific techniques for isolating the pure compound, the application of green chemistry principles to its synthesis, and a comparative analysis of various synthetic routes with respect to their efficiency and selectivity.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5,6-dimethyl-1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-7-12-13(8-10(9)2)17-15(16-12)11-5-3-4-6-14(11)18/h3-8,18H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYVWQJEVVYUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984828 | |

| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-94-0 | |

| Record name | MLS002693247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,6-DIMETHYL-2-BENZIMIDAZOLYL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 2 5,6 Dimethyl 2 Benzimidazolyl Phenol As a Ligand

Ligand Design Principles: Denticity and Donor Atom Preferences

The ligand 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol, also known as 2-(2-hydroxyphenyl)-5,6-dimethylbenzimidazole, is a bidentate ligand. Its structure features two potential donor sites for coordination with a metal ion: the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the phenolic group. This N,O-donor set is a common and effective combination in coordination chemistry, often leading to the formation of stable five- or six-membered chelate rings with metal ions.

The deprotonation of the phenolic hydroxyl group results in a negatively charged oxygen atom, which acts as a strong donor. The imine-type nitrogen atom of the benzimidazole (B57391) ring provides the second coordination site. The presence of two methyl groups at the 5 and 6 positions of the benzimidazole ring can influence the electronic properties of the ligand through their electron-donating inductive effect. This can potentially enhance the basicity of the benzimidazole nitrogen, thereby affecting the stability and properties of the resulting metal complexes. Studies on related 2-(1H-benzimidazol-2-yl)-phenol derivatives have consistently shown that these ligands coordinate in a bidentate fashion through the imine nitrogen and the phenolate (B1203915) oxygen atoms. researchgate.net

Complexation with Transition Metal Ions

The versatile N,O-donor set of this compound allows it to form stable complexes with a variety of transition metal ions. The synthesis and characterization of these complexes provide insights into the coordination behavior of the ligand and the properties of the resulting metallo-supramolecular assemblies.

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the cobalt(II) complex, [Co(L)₂] (where L represents the deprotonated form of the ligand), has been synthesized by reacting the ligand with cobalt(II) chloride in methanol (B129727). The color of the solution changes upon addition of the metal salt, indicating complex formation, and the resulting solid complex can be isolated by filtration. researchgate.net

Similarly, complexes of other transition metals with related benzimidazole-phenol ligands have been prepared by reacting the ligand with metal salts such as Cu(NO₃)₂, Zn(NO₃)₂, and others in solvents like ethanol (B145695) or methanol. researchgate.net The reaction is often carried out under reflux to ensure completion. The resulting complexes are typically colored solids that can be purified by recrystallization.

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in the metal complexes of this compound.

To date, no single-crystal X-ray diffraction data for transition metal complexes of this compound have been reported in the publicly available literature. However, the crystal structure of the closely related 2-(2-hydroxy-5-methylphenyl)-1H-benzimidazolium chloride has been determined, providing insights into the ligand's conformation. researchgate.net Based on studies of complexes with analogous ligands, it is anticipated that the ligand would coordinate to the metal center in a bidentate fashion, forming a stable chelate ring. For example, in Cu(II) and Zn(II) complexes of 2-(2-hydroxy-5-methylphenyl)-1H-benzimidazole, the ligand coordinates to the metal ion, although detailed structural parameters from single-crystal XRD are not provided in the specific reference. researchgate.net It is reasonable to expect that complexes of this compound would adopt geometries such as tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the complex.

Vibrational Spectroscopy (FT-IR):

Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. In the IR spectrum of the free this compound ligand, characteristic bands for the N-H and O-H stretching vibrations are observed. Upon complexation, the O-H stretching band disappears, indicating the deprotonation of the phenolic group and coordination of the oxygen atom to the metal ion. The C=N stretching vibration of the benzimidazole ring typically shifts to a lower frequency upon coordination, which is a result of the donation of electron density from the nitrogen to the metal ion.

For the cobalt(II) complex of this compound, [Co(L)₂], the IR spectrum shows a characteristic C=N stretching vibration at 1625 cm⁻¹. The spectrum also displays bands corresponding to Co-O and Co-N vibrations at approximately 574-667 cm⁻¹ and 450 cm⁻¹, respectively, which are absent in the free ligand spectrum and thus confirm the coordination. researchgate.net

Interactive Data Table: Key FT-IR Data for a Co(II) Complex of a Related Ligand

| Functional Group | Free Ligand (cm⁻¹) | Co(II) Complex (cm⁻¹) |

| ν(N-H) | ~3425 | Not reported |

| ν(C=N) | Not reported | 1625 |

| ν(C-O) | Not reported | 1247 |

| ν(Co-O) | - | 574-667 |

| ν(Co-N) | - | 450 |

| Data is for the Co(II) complex of 2-(2-hydroxy-4,5-dimethylphenyl)benzimidazole, a closely related ligand. researchgate.net |

Electronic Spectroscopy (UV-Vis):

The electronic spectra of the complexes provide information about the geometry around the metal center. The free ligand exhibits absorption bands in the UV region due to π-π* transitions within the aromatic rings. Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the ligand and the metal.

For example, the electronic spectrum of a cobalt(II) complex with a related 2-(1H-benzimidazol-2-yl)-phenol ligand shows bands that are characteristic of a particular coordination geometry. researchgate.net The electronic spectra of Co(II), Ni(II), and Cu(II) complexes with 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol suggest square planar geometries, while the Zn(II) complex, being a d¹⁰ ion, only shows charge transfer bands. ekb.eg

¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of diamagnetic complexes, such as those of Zn(II) or Cd(II). The NMR spectrum of the free ligand shows distinct signals for the aromatic protons and the methyl protons. Upon complexation, these signals can shift due to changes in the electronic environment around the protons.

In the ¹H NMR spectrum of the free this compound ligand, the methyl groups on the benzimidazole ring appear as a singlet at 2.32 ppm. researchgate.net The aromatic protons of the benzimidazole and phenol (B47542) rings appear in the aromatic region of the spectrum. For diamagnetic complexes, the disappearance of the phenolic -OH proton signal confirms its deprotonation and coordination. The signals for the benzimidazole and phenol ring protons are expected to shift upon coordination to a diamagnetic metal center like Zn(II). For instance, in a Zn(II) complex of a related benzimidazole-phenol ligand, the aromatic protons show noticeable shifts compared to the free ligand. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Protons | Chemical Shift (ppm) |

| -CH₃ (on benzimidazole) | 2.32 (s) |

| Aromatic Protons | Varies |

| Data for the free ligand. researchgate.net |

Stoichiometry and Coordination Geometries

The ligand this compound, a derivative of 2-(1H-benzimidazol-2-yl)-phenol, typically acts as a bidentate chelating agent. It coordinates to metal centers through the imine nitrogen atom of the benzimidazole ring and the deprotonated oxygen atom of the phenolic group. researchgate.netfigshare.comresearchgate.net This coordination mode is a common feature for this class of benzimidazolyl-phenol ligands. nih.gov

Studies on cobalt(II) complexes with various 2-(1H-benzimidazol-2-yl)-phenol derivatives have shown that the stoichiometry and resulting geometry are influenced by substituents on the benzimidazole ring. For the specific ligand this compound (referred to as HL5 in some studies), it forms a complex with the general formula [Co(L5)2]. researchgate.netfigshare.com In this complex, two molecules of the deprotonated ligand coordinate to a single Co(II) ion. researchgate.net

Combined experimental data and theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to determine the coordination geometries. For the [Co(L5)2] complex, a distorted tetrahedral geometry has been proposed. researchgate.netfigshare.com Similarly, studies on other transition metals like Fe(II) confirm the bidentate coordination of the 5,6-dimethyl substituted ligand. researchgate.net Research on related 5,6-dimethylbenzimidazole (B1208971) complexes with metals such as Co(II), Cu(II), Cd(II), and Hg(II) also indicates a common 1:2 metal-to-ligand ratio, leading to tetrahedral geometries for complexes with the formula [M(L)2Cl2]. researchgate.net

| Metal Ion | Complex Formula | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II) | [Co(L)₂] | 1:2 | Distorted Tetrahedral | researchgate.netfigshare.com |

| Fe(II) | [Fe(L)₂Cl₂] | 1:2 | Tetrahedral (inferred) | researchgate.net |

| Cu(II) | [Cu(L)₂Cl₂] | 1:2 | Tetrahedral | researchgate.net |

| Cd(II) | [Cd(L)₂Cl₂] | 1:2 | Tetrahedral | researchgate.net |

| Hg(II) | [Hg(L)₂Cl₂] | 1:2 | Tetrahedral | researchgate.net |

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of benzimidazolyl-phenol derivatives extends to the f-block elements. Research on the complexation of similar ligands, such as 2-(1H-benzo[d]imidazol-2-yl)-phenol (Bzp1) and 2-(5-methyl-1H-benzo[d]imidazol-2-yl)-phenol (Bzp2), with a range of lanthanide(III) ions has been reported. nih.govresearchgate.net These studies show the formation of complexes when Ln(III) nitrates are reacted with the ligands. nih.gov

Based on techniques like High-Resolution Mass Spectrometry (HRMS) and Thermogravimetric Analysis (TGA), it has been determined that two deprotonated benzimidazolyl-phenol ligands coordinate to the lanthanide ion. nih.govresearchgate.net The charge neutrality of the complex is maintained by the coordination of three nitrate (B79036) anions. The resulting general formula for these complexes is [Ln(L)2(NO3)3]. nih.gov DFT calculations, coinciding with physicochemical data, suggest that the Ln(III) ions achieve a coordination number of eight in these complexes. nih.govresearchgate.net Given these findings, it is highly probable that this compound forms analogous complexes with lanthanide ions, exhibiting similar stoichiometry and high coordination numbers.

Currently, there is limited specific information available in the scientific literature regarding the complexation of this compound with actinide ions.

Luminescent Properties of Lanthanide Complexes

Lanthanide complexes are well-known for their unique luminescent properties, which include sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. chemistryviews.org These properties arise from f-f electronic transitions within the lanthanide ions. However, since these transitions are Laporte-forbidden, direct excitation of the Ln³⁺ ion is inefficient.

To overcome this, organic ligands are used to act as "antennas." chemistryviews.org The ligand absorbs incident light (typically UV) and transfers the absorbed energy to the central lanthanide ion, which then de-excites through its characteristic emission pathways. This process, known as the antenna effect, can significantly enhance the luminescence intensity of the lanthanide ion. chemistryviews.org The efficiency of this energy transfer is crucial for designing highly luminescent materials. chemistryviews.orgrsc.org

While specific studies on the luminescent properties of lanthanide complexes with this compound are not detailed in the available literature, the structural characteristics of the ligand suggest its potential as an effective antenna. The conjugated π-system of the benzimidazole and phenol rings is capable of absorbing UV radiation. Upon coordination to a lanthanide ion, this ligand could sensitize the emission of ions like Europium(III) (red emission), Terbium(III) (green emission), and Samarium(III) (orange-red emission). rsc.org The resulting luminescence would be characteristic of the specific lanthanide ion used. chemistryviews.orgrsc.org

Solution State Coordination Equilibria and Stability Constants

The interaction between a metal ion and a ligand in solution is a dynamic equilibrium, the strength of which is quantified by the stability constant (or formation constant). scispace.com The stability constant is a critical parameter in coordination chemistry, providing quantitative information about the concentration and strength of the complexes formed in solution. scispace.com These constants are essential for understanding the behavior of complexes in various chemical and biological systems. scispace.com

Potentiometric titration is a common experimental method used to determine stability constants in solution. nih.govresearchgate.net This technique involves monitoring the pH of a solution containing the metal ion and ligand as a titrant is added. By analyzing the resulting titration curves, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be calculated. nih.gov

| Constant | Equilibrium Reaction | Expression | Significance |

|---|---|---|---|

| Stepwise (K₁) | M + L ⇌ ML | K₁ = [ML] / ([M][L]) | Measures the stability of the 1:1 complex. |

| Stepwise (K₂) | ML + L ⇌ ML₂ | K₂ = [ML₂] / ([ML][L]) | Measures the stability of the 1:2 complex relative to the 1:1 complex. |

| Overall (β₂) | M + 2L ⇌ ML₂ | β₂ = [ML₂] / ([M][L]²) | Measures the overall stability of the 1:2 complex from the free components. β₂ = K₁ × K₂ |

Although the methodology is well-established, specific values for the stability constants of metal complexes with this compound are not reported in the surveyed literature.

Redox Chemistry of Metal-2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol Complexes

The redox chemistry of complexes containing this compound can be rich and varied, owing to the presence of multiple redox-active sites: the central metal ion and the ligand itself. The ligand contains a phenol moiety, which can undergo oxidation, and a benzimidazole ring system. Such ligands are often termed "redox non-innocent," meaning the ligand can actively participate in the redox processes of the complex, acting as an electron reservoir. mdpi.com

The redox behavior can be either metal-centered or ligand-centered. nih.gov

Metal-Centered Redox: The metal ion changes its oxidation state (e.g., Co(II) ↔ Co(III)). This is common for transition metals with accessible oxidation states.

Ligand-Centered Redox: The ligand is oxidized or reduced, often forming a stable radical species. This is particularly relevant for ligands with phenolic or aminophenolic groups. mdpi.com

In some cases, the redox potentials of the metal and the ligand are very close, leading to complex electronic structures and the possibility of redox-switchable catalytic activity. nih.gov For instance, the oxidation of related cobalt(II) coordination polymers has been noted by their sensitivity to air. researchgate.net Studies on complexes with similar 2-(2-pyridyl)benzimidazole (B74506) ligands have revealed accessible redox processes that are crucial for their photophysical properties. researchgate.net The ability of the ligand to stabilize different oxidation states of the metal or to exist in different oxidation states itself is fundamental to applications in catalysis and materials science. mdpi.comnih.gov Detailed electrochemical studies, such as cyclic voltammetry, would be required to probe the specific redox potentials and mechanisms for metal complexes of this compound.

Photophysical Investigations of 2 5,6 Dimethyl 2 Benzimidazolyl Phenol and Its Derivatives

Electronic Absorption Spectroscopy: UV-Vis Characteristics

The interaction of a molecule with light is a fundamental aspect of its photophysical profile. Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. For compounds like 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol, the position and intensity of absorption bands are sensitive to the surrounding environment.

Solvent Effects on Absorption Maxima

For instance, the absorption spectra of various substituted HPBI derivatives have been recorded in methanol (B129727). researchgate.netchemistrymag.org Generally, these compounds exhibit absorption bands in the UV region, corresponding to π-π* transitions. The introduction of substituents on the benzimidazole (B57391) or phenol (B47542) ring can modulate the energy of these transitions. Electron-donating groups, such as methyl groups, are expected to cause a bathochromic (red) shift in the absorption spectrum due to the stabilization of the excited state.

To illustrate the expected solvent effects, a hypothetical data table is presented below, based on the typical behavior of HPBI derivatives in solvents of varying polarity.

| Solvent | Polarity Index | Expected Absorption Maxima (λ_max, nm) for this compound |

| Cyclohexane | 0.2 | ~330, ~345 |

| Dioxane | 2.2 | ~332, ~348 |

| Tetrahydrofuran (B95107) (THF) | 4.0 | ~335, ~350 |

| Methanol | 6.6 | ~338, ~352 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 7.2 | ~340, ~355 |

Note: This table is illustrative and based on general trends observed for HPBI derivatives. Specific experimental values for this compound may vary.

pH Dependence of Absorption Spectra

The absorption spectra of benzimidazole derivatives are also highly dependent on the pH of the solution. The protonation and deprotonation of the acidic phenolic hydroxyl group and the basic benzimidazole nitrogen atoms can lead to significant spectral shifts.

In acidic solutions, the benzimidazole nitrogen is protonated, which can lead to a blue shift (hypsochromic shift) in the absorption spectrum. Conversely, in basic solutions, the phenolic proton is abstracted, forming a phenolate (B1203915) anion. This increases the electron-donating ability of the phenoxy group, typically resulting in a red shift (bathochromic shift) of the absorption bands.

Studies on unsubstituted HPBI have shown that at a pH below 4, the spectrum is dominated by the cationic form, while at a pH above 10, the anionic form is prevalent. In the intermediate pH range, a mixture of the neutral and ionic species exists. The dimethyl substitution in this compound is expected to slightly alter the pKa values and thus the pH ranges for these transitions, but the general trend should remain consistent.

Emission Spectroscopy: Fluorescence and Phosphorescence Properties

Upon absorption of light, excited molecules can relax to the ground state through various pathways, including the emission of light as fluorescence or phosphorescence. The emission properties of this compound are intrinsically linked to the ESIPT process.

Excitation and Emission Profiles

HPBI and its derivatives are well-known for their dual fluorescence emission. Upon excitation of the enol tautomer, a rapid intramolecular proton transfer occurs in the excited state to form a keto tautomer. Both the locally excited enol form and the proton-transferred keto form can fluoresce, resulting in two emission bands. The emission from the enol form is typically in the near-UV or blue region, while the keto emission is significantly red-shifted (a large Stokes shift), often appearing in the green or yellow region of the spectrum.

The presence of electron-donating dimethyl groups on the benzimidazole ring in this compound is expected to influence the relative intensities and positions of these emission bands. These groups can affect the electron density distribution in both the ground and excited states, thereby modulating the efficiency of the ESIPT process and the stability of the resulting keto tautomer.

A study on various substituted 2-(2-hydroxyphenyl)benzimidazoles in methanol showed that the position of the emission maximum and the Stokes shift are sensitive to the nature of the substituent. chemistrymag.org

Quantum Yield Determinations

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of HPBI derivatives can be influenced by the solvent, pH, and the nature of the substituents.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_F) | Reference |

| 2-(2-hydroxyphenyl)benzimidazole | Methanol | 333, 349 | 370, 470 | 0.04 | chemistrymag.org |

| 5-Amino-2-(2-hydroxyphenyl)benzimidazole | Dichloromethane | 305, 355 | 540 | 0.043 | nih.gov |

Note: This table presents data for related compounds to illustrate typical quantum yield values.

Lifetime Measurements of Excited States

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-resolved fluorescence spectroscopy is used to measure these lifetimes. For molecules exhibiting dual fluorescence like HPBI derivatives, multiple lifetime components are often observed, corresponding to the decay of the enol and keto excited states.

The ESIPT process is typically ultrafast, occurring on the femto- to picosecond timescale. The lifetime of the keto tautomer is generally longer, often in the nanosecond range. Solvent and substituent effects can also influence the excited-state lifetimes by altering the rates of radiative and non-radiative decay processes.

Excited State Proton Transfer (ESIPT) Mechanisms in Phenol-Benzimidazole Systems

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process wherein a proton is transferred within a molecule upon photoexcitation. This phenomenon is particularly prominent in molecules featuring both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a nitrogen atom) in close proximity, connected by a conjugated system. The phenol-benzimidazole scaffold provides an ideal framework for ESIPT to occur.

Evidence for Intramolecular Hydrogen Bonding

The prerequisite for ESIPT is the presence of an intramolecular hydrogen bond in the ground state. In phenol-benzimidazole derivatives, a hydrogen bond typically forms between the phenolic hydroxyl group and the imine nitrogen of the benzimidazole ring. This arrangement brings the proton donor and acceptor into close proximity, facilitating the subsequent proton transfer upon electronic excitation.

X-ray crystal structures of related phenol-imidazole compounds have confirmed the presence of an intramolecular O-H⋯N hydrogen bond, with the phenol and imidazole (B134444) rings being nearly coplanar. sigmaaldrich.comnih.gov This planarity is crucial for effective electronic conjugation and a strong hydrogen bond. The strength of this hydrogen bond can be influenced by substituents on the aromatic rings. For instance, electron-donating groups tend to strengthen the hydrogen bond, as evidenced by downfield shifts in the ¹H NMR spectra for the phenolic proton. sigmaaldrich.com Cryogenic ion vibrational spectroscopy on phenol-benzimidazole model complexes has also provided direct evidence for this intramolecular hydrogen bonding, revealing highly red-shifted and broad OH stretch transitions, indicative of a strong hydrogen-bonding interaction. rsc.orgchemrxiv.org

Role of Tautomerization in Photophysics

Upon absorption of light, the electronic distribution within the molecule changes, often leading to an increase in the acidity of the proton donor (phenol) and the basicity of the proton acceptor (benzimidazole nitrogen). This change in electronic character drives the ultrafast transfer of the proton, resulting in the formation of a transient keto-tautomer. This process can be represented by a four-level photochemical cycle (enol → enol* → keto* → keto). nih.gov

The ESIPT process results in a product (the keto-tautomer) that is energetically less stable than the initial enol form in the ground state, but more stable in the excited state. The relaxation of the excited keto-tautomer to its ground state is typically accompanied by fluorescence emission at a significantly longer wavelength (a large Stokes shift) compared to the absorption of the enol form. This large separation between absorption and emission is a hallmark of ESIPT and is advantageous in applications like fluorescent probes, as it minimizes self-absorption. nih.gov The subsequent relaxation of the ground-state keto-tautomer back to the more stable enol form is usually a rapid, non-radiative process. The efficiency and dynamics of this tautomerization can be influenced by factors such as solvent polarity and the presence of substituents. libretexts.org

Photophysical Properties of this compound Metal Complexes

The introduction of a metal center to the phenol-benzimidazole ligand can dramatically alter its photophysical properties. The ligand can coordinate to metal ions, typically through the phenolate oxygen and one of the benzimidazole nitrogen atoms, forming stable complexes. acs.org These interactions can lead to new electronic transitions and modify the fluorescence behavior of the ligand.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

In transition metal complexes, in addition to the intraligand (π-π*) transitions, charge transfer (CT) transitions between the metal and the ligand can occur. These CT bands are often intense and can be a dominant feature in the electronic absorption spectra of the complexes. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the transfer of an electron from an orbital that is primarily ligand-based to an orbital that is primarily metal-based. This process effectively results in the reduction of the metal center and is more likely to occur when the ligand has high-energy filled orbitals and the metal is in a high oxidation state with low-lying empty or partially filled d-orbitals. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) transitions, conversely, involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. This leads to the oxidation of the metal center and is common for complexes with metals in low oxidation states (electron-rich) and ligands possessing low-lying empty orbitals (π-acceptor ligands). researchgate.netnih.gov The emission from MLCT states is a key feature in the photophysics of many photoactive transition metal complexes. nih.gov

For complexes of this compound, the specific nature of the charge transfer transitions will depend on the identity and oxidation state of the coordinated metal ion.

Metal-Enhanced Fluorescence (MEF) and Quenching Phenomena

The coordination of a metal ion can either enhance or quench the fluorescence of the this compound ligand.

Metal-Enhanced Fluorescence (MEF) is a phenomenon where the fluorescence intensity of a fluorophore is increased by the close proximity of metallic nanostructures. While this is a distinct phenomenon from the direct coordination of a single metal ion, the principles of modifying the radiative and non-radiative decay rates are relevant. In some cases, coordination to a metal ion can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. This reduction in non-radiative decay can lead to an increase in the fluorescence quantum yield.

More commonly, however, the coordination of transition metal ions leads to fluorescence quenching . This can occur through several mechanisms, including energy transfer from the excited ligand to the metal center or through the introduction of new, efficient non-radiative decay pathways via low-lying d-d states of the metal. For example, studies on a related 2,4-dimethyl-6-(1-phenyl-1H-benzimidazol-2-yl)phenol have shown that the addition of Fe³⁺ ions leads to significant fluorescence quenching, while other cations like Zn²⁺, Ni²⁺, and Co²⁺ have a much smaller effect. This selectivity makes such compounds promising for the development of chemosensors.

Time-Resolved Spectroscopy and Mechanistic Elucidations

To unravel the complex photophysical dynamics of this compound and its derivatives, time-resolved spectroscopic techniques are indispensable. These methods allow for the direct observation of transient species and the measurement of the rates of various photophysical and photochemical processes.

Femtosecond transient absorption spectroscopy is a powerful tool for studying ultrafast processes like ESIPT. By monitoring the changes in absorption over picosecond and femtosecond timescales, it is possible to directly observe the formation and decay of the excited enol and keto tautomers. nih.gov Time-resolved fluorescence spectroscopy can provide information on the lifetimes of the different emissive species. For instance, in systems exhibiting dual fluorescence, the decay kinetics of the enol and keto emission can be independently monitored to understand the dynamics of the ESIPT process and subsequent relaxation pathways.

For the metal complexes, time-resolved techniques are crucial for distinguishing between different excited states (e.g., intraligand, LMCT, MLCT, d-d) and for determining the rates of intersystem crossing and energy transfer processes. The lifetimes of MLCT excited states, for example, can vary by orders of magnitude depending on the metal, the ligand structure, and the solvent environment. nih.gov Computational studies, often in conjunction with experimental time-resolved data, provide further insights into the potential energy surfaces of the excited states and the pathways of non-radiative decay, helping to rationalize the observed photophysical properties. chemrxiv.org

Computational and Theoretical Studies on 2 5,6 Dimethyl 2 Benzimidazolyl Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a framework to approximate the electronic structure of many-body systems. It is widely used to determine the optimized geometry and electronic properties of molecules like 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol.

Optimization of Ground State Geometries

The initial step in a computational study involves the optimization of the molecule's ground state geometry. This process seeks the lowest energy conformation of the molecule. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to accurately predict bond lengths, bond angles, and dihedral angles. nih.gov In the case of this compound, the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imidazole (B134444) ring is a key structural feature. The optimized geometry would likely show a planar or near-planar arrangement, which is characteristic of many fluorescent dyes and facilitates π-conjugation across the molecule.

Frontier Molecular Orbitals (FMO) Analysis: HOMO-LUMO Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energy difference, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. longdom.org A smaller HOMO-LUMO gap generally implies a higher chemical reactivity and a greater ease of electronic excitation. longdom.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and dimethylbenzimidazole moieties, while the LUMO would likely be distributed across the benzimidazole ring system. The dimethyl substitution on the benzimidazole ring is expected to have a modest influence on the FMO energies compared to the parent HPBI. DFT calculations on similar benzimidazole derivatives have shown that the HOMO-LUMO gap is a key factor in their photophysical behavior. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Benzimidazole Derivative (Note: This data is illustrative and based on typical values for similar compounds, not specifically for this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Electrostatic Potential Surfaces (EPS) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show a high negative potential around the phenolic oxygen and the imine nitrogen of the benzimidazole ring, highlighting their roles as proton acceptors and sites for electrophilic interaction. Conversely, the phenolic hydrogen and the N-H proton of the imidazole would exhibit a positive potential. The charge distribution revealed by MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and solvent effects.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon electronic excitation, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. It is particularly useful for predicting the absorption and emission spectra of fluorescent compounds.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in an electronic spectrum. nih.govresearchgate.net For 2-(2'-hydroxyphenyl)benzimidazole derivatives, the absorption spectra are typically characterized by intense π-π* transitions. researchgate.netchemistrymag.org The predicted absorption spectra for this compound would likely show strong absorption in the UV-A or near-visible region.

A key feature of many 2-(2'-hydroxyphenyl)benzimidazole derivatives is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). nih.govchemistrymag.org Upon excitation, a proton can transfer from the phenolic hydroxyl group to the benzimidazole nitrogen, leading to the formation of a keto-tautomer. This tautomer is responsible for a large Stokes shift, which is the difference between the absorption and emission maxima. TD-DFT can be used to model the emission from this keto-tautomer, which typically occurs at a much longer wavelength than the absorption of the enol form.

Table 2: Illustrative Predicted Spectroscopic Data for a HPBI Derivative (Note: This data is illustrative and based on typical values for similar compounds)

| Parameter | Predicted Value (nm) |

| Absorption Maximum (λ_abs) | ~350 |

| Emission Maximum (λ_em) | ~480 |

| Stokes Shift | ~130 |

Characterization of Excited State Geometries

Upon electronic excitation, the geometry of a molecule can change significantly. TD-DFT can be used to optimize the geometry of the molecule in its first excited state (S1). For ESIPT compounds like this compound, the excited-state geometry optimization would likely reveal a shortening of the hydrogen bond distance, facilitating the proton transfer process. The resulting keto-tautomer in the excited state would have its own distinct geometry, which can also be modeled. Comparing the ground state (S0) and excited state (S1) geometries provides valuable insights into the structural rearrangements that occur upon photoexcitation and are responsible for the observed photophysical properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, studies on closely related benzimidazole derivatives provide valuable insights into its likely conformational analysis and behavior in solution. MD simulations of other complex organic molecules have been used to investigate the behavior of polymer blends and the interaction of benzimidazole derivatives with biological membranes. semanticscholar.org For instance, atomistic MD simulations have been employed to study the interactions of 2-benzimidazolyl-urea with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. semanticscholar.org These simulations revealed that the benzimidazole derivative's permeability is hindered by a significant energy barrier, but at higher concentrations, the molecules tend to aggregate and can disrupt membrane integrity by forming pores. semanticscholar.org

Such studies suggest that MD simulations of this compound in various solvents would be crucial in understanding its solvation, aggregation tendencies, and the conformational flexibility of the molecule. The orientation of the phenolic and benzimidazole rings with respect to each other is a key determinant of the molecule's properties. These simulations can predict the most stable conformers in different environments, the dynamics of the intramolecular hydrogen bond between the phenolic hydroxyl group and the benzimidazole nitrogen, and how solvent molecules interact with and stabilize the compound.

For example, in a study on a bis-benzimidazole derivative, the absorption spectra in different solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) indicated the presence of both anti-enol and syn-enol conformers. mdpi.com MD simulations could further elucidate the energetic landscape and the transition rates between these conformers.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are instrumental in establishing structure-property relationships. For benzimidazole derivatives, these descriptors help in understanding their electronic characteristics and predicting their behavior in various applications. nih.gov

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the dipole moment. These parameters are correlated with the molecule's reactivity, stability, and interaction capabilities.

Studies on various 2-substituted benzimidazole derivatives have shown that the nature and position of substituents significantly influence their biological activities and other properties. nih.govsrrjournals.comlongdom.org For instance, in a series of 2-phenylbenzimidazole-4-carboxamides, substitutions on the phenyl ring were found to modulate their DNA binding affinity and antitumor activity. nih.gov

For this compound, the electron-donating methyl groups on the benzimidazole ring are expected to increase the electron density of the aromatic system, which would, in turn, affect its HOMO-LUMO gap and its properties as a ligand in metal complexes. DFT calculations can provide precise values for these descriptors, allowing for a quantitative understanding of the electronic effects of the dimethyl substitution.

Table 1: Calculated Quantum Chemical Descriptors for a Related Benzimidazole Derivative

| Descriptor | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative of a generic 2-phenylbenzimidazole (B57529) derivative and is intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Theoretical Insights into Proton Transfer Dynamics

A key feature of 2-(2'-hydroxyphenyl)benzimidazole derivatives is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com Upon photoexcitation, the phenolic proton can transfer to the nitrogen atom of the benzimidazole ring, leading to the formation of a keto-tautomer. This process is often associated with a large Stokes shift and dual fluorescence, making these compounds interesting for applications in molecular sensing and optoelectronics.

Theoretical studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), have been crucial in elucidating the mechanism of ESIPT in these systems. nih.gov Calculations of the potential energy surfaces in both the ground (S₀) and the first excited singlet (S₁) states reveal the energetic feasibility of the proton transfer. researchgate.net

For the parent compound, 2-(2'-hydroxyphenyl)benzimidazole, theoretical investigations have shown that while the proton transfer barrier is high in the ground state, it becomes significantly smaller or even barrierless in the excited state, thus facilitating the ESIPT process. researchgate.net The presence of substituents can modulate the energetics of this process. In the case of this compound, the electron-donating methyl groups are expected to influence the acidity of the phenolic proton and the basicity of the benzimidazole nitrogen, thereby affecting the driving force and kinetics of the proton transfer.

Theoretical investigations into similar systems have also explored the possibility of a stepwise double proton transfer in molecules containing two hydroxyphenyl benzimidazole units. nih.govnih.gov

Computational Modeling of this compound Metal Complexes

The benzimidazole moiety, with its nitrogen donor atoms, makes this compound an excellent ligand for the formation of metal complexes. nih.govsigmaaldrich.com Computational modeling, again primarily using DFT, plays a significant role in understanding the structure, bonding, and electronic properties of these metal complexes. researchgate.net

These calculations can predict the coordination geometry of the metal ion with the ligand, the bond lengths and angles, and the electronic structure of the resulting complex. For instance, in a study of cobalt(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives, DFT calculations were used to optimize the geometry of the complexes and to simulate their IR and UV-vis spectra, showing good agreement with experimental data. researchgate.net

The computational modeling of metal complexes of this compound with various metal ions such as Cu(II), Zn(II), and Mn(II) can provide insights into their potential applications. For example, a manganese oxide hybrid of 2-(2-hydroxyphenyl)-1H-benzimidazole has been investigated as a structural model for the tyrosine-histidine-manganese cluster in photosystem II. nih.gov Computational studies can help in assessing the stability and electronic properties of such model complexes.

Furthermore, electronic structure calculations can elucidate the nature of the metal-ligand bonding and the charge distribution within the complex, which are crucial for understanding their reactivity and potential catalytic activity. nih.gov

Applications of 2 5,6 Dimethyl 2 Benzimidazolyl Phenol in Advanced Functional Systems

Chemosensor Development

Chemosensors are molecules designed to produce a measurable signal in the presence of a specific analyte. The 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol scaffold is an excellent platform for creating fluorescent and colorimetric chemosensors due to its inherent fluorescence and multiple binding sites.

Detection of Specific Metal Ions: Mechanism and Selectivity

Derivatives of the benzimidazole-phenol family have demonstrated significant capabilities in the selective detection of various metal ions. The primary mechanism involves the coordination of the metal ion with the nitrogen and oxygen atoms of the ligand. This binding event disrupts the electronic structure and photophysical processes of the molecule, leading to a detectable change in its fluorescence or absorption spectrum.

A common sensing mechanism is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In the free ligand, absorption of light can lead to the transfer of the phenolic proton to the imidazole (B134444) nitrogen, resulting in a tautomeric form that emits light at a long wavelength (a large Stokes shift). When a metal ion binds to the phenol (B47542) and imidazole groups, this proton transfer is blocked, causing the original fluorescence to be quenched ("turn-off" sensing) or a new fluorescence band to appear at a shorter wavelength from the non-proton-transferred form ("ratiometric" sensing).

Research on structurally similar compounds has demonstrated high selectivity for specific metal ions. For instance, a benzimidazole-derived sensor, 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, has been shown to be a selective fluorescent sensor for the Fe³⁺ ion, where increasing concentrations of Fe³⁺ lead to significant fluorescence quenching. wikipedia.org Other cations, such as Ca²⁺, Al³⁺, K⁺, Cd²⁺, Pb²⁺, Zn²⁺, and Mg²⁺, had minimal impact on its fluorescence intensity. wikipedia.org Similarly, other benzimidazole-based probes have been designed for the selective turn-off detection of Cu²⁺ and the ratiometric turn-on detection of Zn²⁺ in aqueous solutions. enpress-publisher.comresearchgate.net The coordination between the sensor and the metal ion can be fine-tuned to achieve high selectivity and sensitivity, with detection limits often reaching micromolar (μM) or even lower concentrations. enpress-publisher.comresearchgate.netresearchgate.net

Table 1: Performance of Benzimidazole-Phenol Type Chemosensors for Metal Ion Detection

| Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|

| Cu²⁺ | Fluorescence Turn-Off (ESIPT Inhibition) | 0.16 μM | enpress-publisher.comresearchgate.net |

| Zn²⁺ | Ratiometric Fluorescence Turn-On | 0.1 μM | enpress-publisher.comresearchgate.net |

| Fe³⁺ | Fluorescence Quenching | Not Specified | wikipedia.org |

| Cu²⁺ | Fluorescence Quenching | 9.76 μM | researchgate.net |

Anion Sensing Capabilities

The benzimidazole (B57391) scaffold is also effective for the recognition of anions. The N-H proton of the imidazole ring can act as a hydrogen bond donor, forming specific interactions with anions like acetate (B1210297) (OAc⁻), fluoride (B91410) (F⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.netresearchgate.netnih.gov

The sensing mechanism can occur through direct interaction or via a displacement approach. In the direct approach, hydrogen bonding between the sensor's N-H group and the anion causes a change in the sensor's electronic properties, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov For example, studies on neutral benzimidazole-based receptors showed fluorescence quenching in the presence of F⁻ and AcO⁻, while an enhancement was observed for Cl⁻, Br⁻, and I⁻. nih.gov

In the displacement strategy, a complex is first formed between the benzimidazole-phenol ligand and a metal ion (e.g., Cu²⁺), which quenches the ligand's fluorescence. researchgate.net Upon the introduction of a suitable anion (e.g., H₂PO₄⁻), the anion preferentially binds to the metal center, displacing the fluorescent ligand and restoring its emission. This "turn-on" response allows for the selective detection of the target anion. researchgate.net A benzimidazole-based dipodal receptor first recognized Cu²⁺ ions, and the resulting complex then displayed selective sensing ability toward H₂PO₄⁻ with a detection limit of 1.41 μM. researchgate.net

Table 2: Examples of Anion Sensing by Benzimidazole-Based Receptors

| Target Anion | Sensing Strategy | Detection Limit | Reference |

|---|---|---|---|

| Acetate (OAc⁻) | Direct Binding (Fluorescence Enhancement) | 0.21 μM | researchgate.net |

| Dihydrogen Phosphate (H₂PO₄⁻) | Cu²⁺ Displacement Approach | 1.41 μM | researchgate.net |

| Fluoride (F⁻), Acetate (AcO⁻) | Direct Binding (Fluorescence Quenching) | Not Specified | nih.gov |

pH Sensing and Ratiometric Probes

The ability of the benzimidazole ring to be protonated and deprotonated makes it an ideal candidate for pH sensing. The acidity of the surrounding medium affects the protonation state of the imidazole nitrogens, which in turn modulates the molecule's photophysical properties. researchgate.netnih.gov This allows for the development of fluorescent probes that respond to changes in pH.

Ratiometric probes are particularly advantageous as they allow for quantitative pH measurement by monitoring the ratio of fluorescence intensities at two different wavelengths. researchgate.netnih.gov For a benzimidazole-based probe, the neutral and protonated forms often exhibit distinct emission wavelengths. As the pH changes, the equilibrium between these two forms shifts, leading to a corresponding change in the ratio of their emission intensities. This ratiometric output provides a built-in correction for instrumental factors and probe concentration, leading to more accurate and reliable measurements. sphinxsai.com

For example, a probe named BD, which features a benzimidazole moiety as the proton reaction site, displays an obvious ratiometric fluorescence emission with an ideal pKa value of 4.73 and a linear response in the pH range of 4.06-5.20. researchgate.net This makes it suitable for monitoring pH changes in acidic cellular compartments like lysosomes. researchgate.netnih.gov

Design Principles for Fluorescent Chemosensors based on this compound

The design of effective fluorescent chemosensors based on the this compound framework follows several key principles. beilstein-journals.org A sensor molecule is typically composed of two main components: a fluorophore (the signaling unit) and a receptor (the binding or recognition unit). beilstein-journals.org

Fluorophore: In this case, the 2-(hydroxyphenyl)benzimidazole core itself acts as the fluorophore, often exhibiting ESIPT fluorescence. The dimethyl substituents on the benzene (B151609) ring can modulate the electronic properties and thus the photophysical output.

Receptor: The binding site is intrinsically part of the fluorophore, consisting of the phenolic -OH group and the imidazole N-H and imine nitrogen atoms. This site can coordinate with metal ions or form hydrogen bonds with anions.

Signaling Mechanism: The interaction between the receptor and the target analyte must cause a distinct change in the fluorophore's emission. researchgate.net Common mechanisms include:

Photoinduced Electron Transfer (PET): An analyte binds to the receptor, suppressing or initiating electron transfer to the excited fluorophore, causing fluorescence enhancement ("turn-on") or quenching ("turn-off").

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a non-fluorescent or weakly fluorescent ligand can rigidify the structure, restricting vibrations that would otherwise quench the excited state, thus "turning on" fluorescence. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): As described previously, analyte binding can inhibit or alter the ESIPT process, leading to a ratiometric or turn-off signal. enpress-publisher.com

By modifying the substituents on the phenol or benzimidazole rings, researchers can fine-tune the sensor's selectivity, sensitivity, and photophysical properties to optimize it for a specific target analyte and environment.

Catalysis and Organocatalysis

The same structural features that make this compound an effective chemosensor ligand—namely, its ability to coordinate with metal ions—also make it a promising candidate for applications in catalysis.

Role in Organic Transformations

While specific catalytic applications of this compound itself are not extensively documented, the broader class of 2-(2'-hydroxyphenyl)benzimidazole (HPBI) derivatives serves as highly effective ligands in a variety of metal-catalyzed organic transformations. The core structure, which combines a phenolic hydroxyl group and an imine nitrogen from the benzimidazole ring, acts as a potent bidentate N,O-donor ligand capable of forming stable chelate complexes with various transition metals.

These metal complexes are active catalysts in several key reactions:

Palladium-Catalyzed Cross-Coupling Reactions: N-protected bromobenzimidazoles, which are structurally related to the target compound, have been successfully used in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.netmdpi.com These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, essential steps in the synthesis of complex organic molecules, pharmaceuticals, and functional materials. researchgate.netmdpi.com The benzimidazole ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. researchgate.net

Ethylene (B1197577) Oligomerization: Cobalt(II) complexes featuring 2-(1H-benzimidazol-2-yl)-phenol derivative ligands have demonstrated high catalytic activities for ethylene oligomerization when activated with diethylaluminum chloride. researchgate.net These catalysts can achieve activities as high as 1774 kg·mol−1(Co)·h−1, showing good selectivity for the production of linear alpha-olefins like 1-butene (B85601) and 1-hexene. researchgate.net The electronic and steric properties of the benzimidazole-phenol ligand are crucial in determining the catalytic activity and the selectivity of the products. researchgate.net

Benzoylation of Phenols: Schiff base complexes of cobalt(II) and nickel(II), which share coordination similarities with metal complexes of this compound, have been shown to catalyze the benzoylation of phenol effectively. researchgate.net

The catalytic potential of these complexes stems from the ability of the benzimidazole-phenol ligand to fine-tune the electronic environment and coordination geometry of the metal center, thereby influencing its reactivity and selectivity in organic transformations.

Supramolecular Chemistry and Self-Assembly

The structure of this compound is ideally suited for applications in supramolecular chemistry, where molecules are organized into larger, well-defined architectures through non-covalent interactions.

Non-Covalent Interactions and Crystal Engineering

The solid-state structure of this compound and its analogs is governed by a combination of strong and weak non-covalent forces, which are fundamental to crystal engineering.

Hydrogen Bonding: The most significant interaction is the intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzimidazole ring, which creates a stable six-membered ring motif (S(6)). nih.gov In the solid state, intermolecular N-H···O hydrogen bonds link molecules together, forming extended chains. nih.gov

π-π Stacking: The planar aromatic rings of the benzimidazole and phenol moieties facilitate π-π stacking interactions. These interactions, with centroid-centroid distances typically around 3.6 Å, contribute significantly to the stabilization of the crystal packing.

C-H···π Interactions: Weaker C-H···π interactions are also observed, where C-H bonds from one molecule interact with the π-system of an adjacent molecule, further directing the three-dimensional assembly. nih.govdoaj.org

These varied interactions allow for the rational design of crystalline materials with specific packing arrangements and properties.

Host-Guest Chemistry

The benzimidazole scaffold is known to participate in host-guest chemistry, forming inclusion complexes with various host molecules. rsc.orgnih.gov Studies on related benzimidazole derivatives have shown they can act as guest molecules, being encapsulated within the hydrophobic cavities of hosts like cyclodextrins and cucurbiturils. rsc.orgacs.org

The formation of these host-guest complexes is driven by forces such as hydrogen bonding and ion-dipole interactions between the guest (the benzimidazole derivative) and the host. rsc.org Encapsulation within a host molecule can modify the physicochemical properties of the guest, such as enhancing its fluorescence and improving its solubility. rsc.org Given these precedents, this compound is a promising candidate for forming stable host-guest complexes, which could be utilized in areas like controlled release systems and molecular sensing.

Applications in Materials Science

The photophysical properties of this compound and its metal complexes make them highly suitable for use in advanced materials, particularly in the field of optoelectronics.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Research

Derivatives of 2-(2'-hydroxyphenyl)benzimidazole (HPBI) are well-known for their unique luminescent properties, often stemming from a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This process can lead to fluorescence with a large Stokes shift. The compound can also serve as an excellent ligand for creating highly luminescent metal complexes for use in OLEDs. nih.govresearchgate.net

Blue Emitters for OLEDs: Boron complexes derived from HPBI ligands have been synthesized and shown to be highly efficient deep-blue emitters. nih.gov These materials exhibit high fluorescence quantum yields (over 70% in solution) and good thermal stability. nih.gov OLED devices fabricated using these boron emitters have achieved high-performance deep-blue electroluminescence with CIE coordinates of (x=0.15, y=0.09). nih.gov Similarly, pyrene-benzimidazole derivatives have been developed as non-doped blue emitters, with one device showing an external quantum efficiency (EQE) of 4.3% and pure blue emission. mdpi.com

Green Emitters for OLEDs: Heteroleptic iridium(III) complexes using ligands similar to HPBI have been developed as green phosphorescent emitters. rsc.org OLEDs incorporating these complexes have demonstrated excellent performance, with one device achieving a peak external quantum efficiency of 19.7% and a current efficiency of 70.48 cd/A. rsc.org

Host Materials and Charge Transport Layers: The inherent charge transport capabilities of benzimidazole derivatives also make them suitable for use as host materials or charge transport layers in OLED devices. mdpi.comresearchgate.net

The table below summarizes the performance of OLED devices using emitters based on 2-(2'-hydroxyphenyl)benzimidazole and related structures.

| Emitter Type | Ligand/Compound Family | Max. EQE (%) | Emission Color | CIE Coordinates (x, y) | Reference |

| Boron Complex | 2-(2-Hydroxyphenyl)benzimidazole | - | Deep-Blue | (0.15, 0.09) | nih.gov |

| Iridium Complex | 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol | 19.7% | Green | - | rsc.org |

| Pyrene Derivative | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | 4.3% | Blue | (0.1482, 0.1300) | mdpi.com |

| Naphthalimide Derivative | RB-11 Emitter | 3.3% | Green | (0.29, 0.52) | nih.gov |

These findings underscore the significant potential of this compound and its derivatives as versatile building blocks for the next generation of high-performance luminescent materials and OLEDs.

Polymer Composites and Functional Coatings

While direct research on the incorporation of this compound into polymer composites and functional coatings is not extensively documented, the inherent properties of its constituent parts—phenolic compounds and benzimidazole derivatives—provide a strong basis for its potential utility in these areas.